molecular formula C10H12BrNO2 B12626294 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide CAS No. 918408-62-5

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide

Cat. No.: B12626294
CAS No.: 918408-62-5
M. Wt: 258.11 g/mol
InChI Key: FWXYTQBXYCWXSR-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-methoxy-6-methylphenyl)acetamide is a brominated acetamide derivative characterized by a methoxy group at position 2 and a methyl group at position 6 on the aromatic ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research. Bromoacetamides are widely used as alkylating agents, intermediates in drug synthesis, and in crystallographic studies due to their ability to form stable crystalline structures .

Properties

CAS No.

918408-62-5

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO2/c1-7-4-3-5-8(14-2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

FWXYTQBXYCWXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide typically involves the reaction of 2-methoxy-6-methylaniline with bromoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-methoxy-6-methylaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add bromoacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and the organic layer is separated.
  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to obtain the crude product.
  • The crude product is purified by recrystallization or column chromatography to yield pure this compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions (room temperature to 50°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the notable applications of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is its antimicrobial properties. Studies have indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further investigations are required to elucidate the precise pathways involved.

Anti-inflammatory Properties
Research has shown that derivatives of this compound possess anti-inflammatory effects. For instance, compounds with similar structural features have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The inhibition of COX-2 can lead to reduced inflammation and pain, making these compounds potential candidates for developing new anti-inflammatory drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications in the aryl group can significantly enhance the compound's potency against specific biological targets. For example, electron-withdrawing groups on the aromatic ring have been shown to improve activity, suggesting that further structural modifications could yield even more effective derivatives .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial effects of this compound demonstrated its efficacy against Staphylococcus aureus. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

Case Study 2: Anti-inflammatory Effects

In another investigation, derivatives of this compound were evaluated for their ability to inhibit COX enzymes. The results indicated that certain modifications led to compounds with IC50 values lower than those of established anti-inflammatory drugs like celecoxib. This suggests that this compound and its derivatives could serve as lead compounds in the development of new anti-inflammatory therapies .

Data Summary Table

ApplicationFindingsReferences
Antibacterial ActivityEffective against Staphylococcus aureus
Anti-inflammatory EffectsInhibits COX-2 with lower IC50 than celecoxib
Structure-Activity RelationshipsElectron-withdrawing groups enhance potency

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromo group can facilitate covalent binding to target proteins, leading to inhibition or modulation of their activity. The methoxy and acetamide groups can contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-bromo-N-(2-methoxy-6-methylphenyl)acetamide and related bromoacetamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-methoxy, 6-methylphenyl ~285 (calculated) Potential intermediate for pharmaceuticals; steric hindrance from methyl may reduce reactivity
N-(2-Bromo-6-methoxyphenyl)acetamide 2-bromo, 6-methoxyphenyl 244.09 Used in crystallography; electron-donating methoxy enhances stability
2-Bromo-N-(quinolin-8-yl)acetamide (H6b) Quinolin-8-yl 279.11 Destabilizes thymidylate synthase; anticancer activity observed in vitro
2-Bromo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide 4-chloro, 2-(2-chlorobenzoyl)phenyl 379.06 Pharmaceutical impurity; electron-withdrawing Cl groups increase electrophilicity
2-Bromo-N-[2-(tert-butyl)-6-methylphenyl]acetamide 2-tert-butyl, 6-methylphenyl 288.19 Bulky tert-butyl group reduces solubility; niche applications in agrochemicals

Key Structural and Functional Insights

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance stability but reduce electrophilic reactivity compared to electron-withdrawing groups (e.g., nitro, chloro) .

Synthetic Pathways :

  • The target compound is likely synthesized via bromoacetylation of 2-methoxy-6-methylaniline using bromoacetic acid and a coupling agent (e.g., DCC), as seen in analogous protocols for related bromoacetamides .

Biological Activity: Bromoacetamides with aromatic substituents (e.g., quinoline in H6b) exhibit enzyme inhibition properties, suggesting the target compound could be explored for similar biological targets .

Physicochemical Properties :

  • The absence of polar groups (e.g., formyl in ’s derivative) may result in lower solubility in aqueous media compared to analogs with carbonyl or nitro groups .

Biological Activity

2-bromo-N-(2-methoxy-6-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 918408-62-5
  • Molecular Formula: C11H12BrNO2
  • Molecular Weight: 272.12 g/mol

Synthesis Methods

The synthesis of this compound typically involves the bromination of N-(2-methoxy-6-methylphenyl)acetamide. The following steps outline a common synthetic route:

  • Preparation of the amide : Reacting 2-methoxy-6-methylphenylamine with acetic anhydride.
  • Bromination : The amide is then treated with bromine in a suitable solvent (e.g., dichloromethane) under controlled conditions to yield the brominated product.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances the compound's lipophilicity, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that related compounds possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly through the inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Compounds within this class may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of kinase activity
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Antimicrobial Study : A study conducted on a series of brominated acetamides demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commercially available antibiotics, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In vitro assays assessing the cytotoxicity of various acetamides revealed that this compound inhibited cell proliferation in cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the compound's ability to induce apoptosis via the activation of caspase pathways.
  • Inflammatory Response Modulation : A recent study explored the anti-inflammatory properties of this compound using a mouse model of acute inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), highlighting its therapeutic potential for treating inflammatory diseases.

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